![molecular formula C6H12ClN3 B2490216 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride CAS No. 2219380-35-3](/img/structure/B2490216.png)
1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride
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Overview
Description
Spirocyclic amines, including diazaspiro compounds, represent a versatile class of molecules with significant synthetic and medicinal interest. These compounds often feature in the development of pharmacologically active agents due to their unique structural properties.
Synthesis Analysis
Spirocyclic compounds, akin to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, are synthesized through various methods, including reductive amination and cyclization reactions. For example, a practical route to 2,6-diazaspiro[3.3]heptanes has been described through reductive amination of readily available aldehydes with primary amines or anilines, highlighting the synthetic accessibility of diazaspiro structures (Hamza et al., 2007).
Molecular Structure Analysis
Molecular mechanics and energy minimization techniques have been used to analyze the structural parameters of diazaspiro compounds. These studies provide detailed insights into the conformations and stability of such molecules, which are crucial for understanding their chemical behavior and potential applications (Farag et al., 2008).
Scientific Research Applications
Photoisomerization and Synthesis of Spiro Compounds
- Photoisomerization Studies : Research conducted by Gstach and Kisch (1982) investigated the photoisomerization of 1,2-Diazaspiro[2.5]oct-1-ene. The study demonstrated that upon selective irradiation in the presence of dimethyl acetylenedicarboxylate, it undergoes photoisomerisation, followed by 1,3-dipolar cycloaddition, leading to the formation of spiro-3H-pyrazole and other compounds (Gstach & Kisch, 1982).
Electrophilic Amination
- Reactions with C-H-Acidic Compounds : A study by Andreae et al. (1992) explored the electrophilic amination of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds. This research provided insights into the reactivity of diazaspirocycles in the formation of diverse compounds through amination (Andreae, Schmitz, Wulf, & Schulz, 1992).
Malaria Treatment Research
- Antimalarial Properties : A novel diazaspiro[3.4]octane series, related to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, was identified for its efficacy against multiple stages of the malaria parasite Plasmodium falciparum. This research underscored the potential of such compounds in antimalarial drug development (Le Manach et al., 2021).
Chiroptical Studies
- Chiroptical Properties : Research on the chiroptical properties of diazirine chromophores, including 1,2-Diazaspiro[2.5]oct-1-ene, was conducted by Shustov et al. (1990). This study contributed to the understanding of the Cotton effect in such compounds (Shustov, Varlamov, Rauk, & Kostyanovskii, 1990).
Synthesis and Catalytic Applications
- Pd-catalyzed Aryl Amination : Burkhard and Carreira (2008) reported the synthesis of 2,6-diazaspiro[3.3]heptane, a structural analogue, demonstrating its usefulness in arene amination reactions. This highlights the potential of diazaspirocycles in catalytic processes (Burkhard & Carreira, 2008).
Peptide Synthesis
- Dipeptide Synthons : The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, related to diazaspirocycles, was investigated by Suter et al. (2000) for use in peptide synthesis. These compounds serve as novel dipeptide building blocks (Suter, Stoykova, Linden, & Heimgartner, 2000).
Drug Discovery and Synthesis of Novel Scaffolds
Drug Discovery Scaffolds : Jenkins et al. (2009) synthesized novel spiro scaffolds inspired by bioactive natural products, demonstrating the utility of spirocyclic compounds like diazaspirocycles in drug discovery (Jenkins et al., 2009).
CCR4 Antagonists : Research by Shukla et al. (2016) involved the synthesis of 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, a compound structurally related to diazaspirocycles, showing potential as CCR4 antagonists in therapeutic applications (Shukla et al., 2016).
Safety and Hazards
The safety information for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-5-1-3-6(4-2-5)8-9-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBAQAMFSWUCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)N=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride | |
CAS RN |
2219380-35-3 |
Source
|
Record name | 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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